REACTION_CXSMILES
|
[CH:1]([N:4]([CH:7]([CH3:9])C)[CH2:5][CH3:6])([CH3:3])C.ClC1C=[CH:17][C:14]([C:15]#[N:16])=[CH:13][N:12]=1.[C:19]([O:23][C:24](C1CCNC1)=[O:25])([CH3:22])([CH3:21])[CH3:20].C[N:32](C=O)C>ClCCl>[C:19]([O:23][C:24](=[O:25])[NH:32][CH:9]1[CH2:6][CH2:5][N:4]([C:1]2[CH:3]=[CH:17][C:14]([C:15]#[N:16])=[CH:13][N:12]=2)[CH2:7]1)([CH3:22])([CH3:21])[CH3:20]
|
Name
|
|
Quantity
|
9.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C#N)C=C1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)C1CNCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
an aqueous saturated solution of sodium bicarbonate and separate the layers
|
Type
|
EXTRACTION
|
Details
|
Extract the aqueous layer once with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
FILTRATION
|
Details
|
Filter through a plug of silica gel
|
Type
|
WASH
|
Details
|
wash with dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC1CN(CC1)C1=NC=C(C=C1)C#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.13 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |